Product packaging for Fmoc-HoTyr-OH.DCHA(Cat. No.:)

Fmoc-HoTyr-OH.DCHA

Cat. No.: B13400577
M. Wt: 473.6 g/mol
InChI Key: FKUBPXDMQFEPGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-HoTyr-OH.DCHA ( 198560-10-0) is the N-α-Fmoc protected derivative of L-homotyrosine, supplied as a dicyclohexylamine (DCHA) salt complex . This compound serves as a crucial building block in Fmoc-based solid-phase peptide synthesis (SPPS), where the Fmoc (9-fluorenylmethoxycarbonyl) group provides orthogonal protection for the amino terminus, allowing for controlled peptide chain elongation under mild basic conditions . The incorporation of homotyrosine, a tyrosine analog with an extended side chain, can be valuable for studying peptide structure-activity relationships, modulating peptide-receptor interactions, and enhancing metabolic stability. The DCHA salt form typically improves the compound's handling characteristics and solubility in organic solvents commonly used in SPPS, such as chloroform, dichloromethane, and DMSO . Researchers should note that the product is provided as a powder and requires storage at -20°C in a desiccated environment to maintain stability . This product is intended for research applications only and is not approved for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H31NO5 B13400577 Fmoc-HoTyr-OH.DCHA

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H31NO5

Molecular Weight

473.6 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[4-[(2-methylpropan-2-yl)oxy]phenyl]butanoic acid

InChI

InChI=1S/C29H31NO5/c1-29(2,3)35-20-15-12-19(13-16-20)14-17-26(27(31)32)30-28(33)34-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-13,15-16,25-26H,14,17-18H2,1-3H3,(H,30,33)(H,31,32)

InChI Key

FKUBPXDMQFEPGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Synthetic Strategies for Fmoc Hotyr Oh.dcha and Homotyrosine Derivatives

Chemical Synthesis of Fmoc-Homotyrosine Building Blocks

The preparation of enantiopure Fmoc-homotyrosine is essential for its application in solid-phase peptide synthesis (SPPS). ulaval.ca Various methods have been developed to achieve this, with a focus on efficiency, stereocontrol, and the use of readily available starting materials.

A significant advancement in the synthesis of Fmoc-L-homotyrosine involves the use of metallaphotoredox catalysis. rsc.orgrsc.org This method provides a direct route to enantiopure Fmoc-protected homotyrosine starting from L-homoserine. ulaval.carsc.org The process utilizes a silyl-mediated cross-electrophile coupling reaction. rsc.orgresearchgate.net

The key transformation involves the coupling of N-Fmoc-(S)-2-amino-4-bromobutanoic acid with an aryl partner like 4-tert-butoxybromobenzene. rsc.org A notable advantage of this approach is its excellent tolerance of the base-sensitive Fmoc protecting group, which is crucial for applications in peptide chemistry. ulaval.carsc.org Researchers have demonstrated that even with the use of sodium carbonate as a base, the Fmoc group remains intact, leading to the desired product in good yield. researchgate.net This methodology has been successfully applied to the total synthesis of anabaenopeptin F, a cyclic peptide containing homotyrosine. ulaval.carsc.org

The reaction conditions for the metallaphotoredox-catalyzed synthesis have been optimized to improve yield and efficiency. researchgate.net This approach represents a significant step forward in accessing N-Fmoc-protected non-proteinogenic amino acids for the synthesis of complex bioactive peptides. rsc.orgrsc.org

Friedel-Crafts acylation offers a powerful and convenient strategy for the stereo-controllable synthesis of homotyrosine derivatives. mdpi.comeurekaselect.com This method allows for the construction of aryl keto α-amino acids while preserving the enantiomeric configuration of the starting chiral α-amino acid. mdpi.com

One approach involves the Friedel-Crafts acylation of an appropriate aromatic compound with a derivative of aspartic acid, such as N-TFA-Asp(Cl)-OMe. mdpi.com The reaction is typically catalyzed by a strong Brønsted acid like trifluoromethanesulfonic acid (TfOH). mdpi.commdpi.com The use of TfOH has been shown to be highly effective, leading to high yields of the desired p- and o-aroylbenzene derivatives. mdpi.com These intermediates can then be subjected to hydrogenolysis and deprotection to furnish optically pure homotyrosine derivatives. mdpi.com

This strategy has been extended to use glutamic acid derivatives as acyl-donors, further broadening the scope of this synthetic route. mdpi.com The ability to control the stereochemistry by using chiral starting materials makes this a valuable tool for asymmetric synthesis. mdpi.com

Metallaphotoredox Catalysis for Enantiopure Fmoc-Homotyrosine Synthesis

Precursor Synthesis and Derivatization for Homotyrosine Moieties

L-homoserine is a common and accessible starting material for the synthesis of homotyrosine precursors. ulaval.ca A multi-step sequence can be employed to convert L-homoserine into N-Fmoc-(S)-2-amino-4-bromobutanoic acid methyl ester, a key intermediate for the metallaphotoredox coupling reaction. ulaval.ca This involves the substitution of the hydroxyl group with bromine using hydrobromic acid, followed by methylation of the carboxylic acid and protection of the amino group with the Fmoc moiety. ulaval.ca

Another established route starts from aspartic acid to produce dl-homotyrosine. acs.org While effective, modifications to the final deprotection step, such as using iodotrimethylsilane, have been introduced to improve the process. acs.org

Starting MaterialKey IntermediateSynthetic StrategyReference
L-HomoserineN-Fmoc-(S)-2-amino-4-bromobutanoic acid methyl esterHydrobromination, Methylation, Fmoc-protection ulaval.ca
Aspartic Aciddl-HomotyrosineMulti-step synthesis with modified deprotection acs.org

Functional group transformations are fundamental to organic synthesis, allowing for the conversion of one functional group into another. biosyn.comnumberanalytics.com In the context of homotyrosine synthesis, these transformations are crucial for building the final molecular architecture.

A key transformation is the formation of the carbon-carbon bond between the amino acid backbone and the aryl side chain. As discussed, metallaphotoredox catalysis and Friedel-Crafts acylation are powerful methods for achieving this. rsc.orgmdpi.com These reactions are examples of functional group transformations that directly construct the homotyrosine framework.

Other important transformations include the protection and deprotection of functional groups. mit.edu The use of the Fmoc group to protect the amine and the tert-butyl group to protect the phenolic hydroxyl are common strategies. ulaval.caresearchgate.net The selective removal of these protecting groups at different stages of the synthesis is essential for achieving the desired final product.

Synthetic Routes from Accessible Starting Materials

Formation and Utilization of Dicyclohexylamine (B1670486) Salts

N-protected amino acids, including Fmoc-HoTyr-OH, are often prepared and stored as their dicyclohexylamine (DCHA) salts. bachem.com This practice offers several advantages in terms of stability, purification, and handling.

The formation of a DCHA salt can be beneficial when the free amino acid is not crystalline or is unstable. bachem.com The salt formation can facilitate purification, including the separation of diastereomeric salts for resolving racemates. bachem.com In the synthesis of Fmoc-amino acids, the use of DCHA can suppress the formation of dipeptide impurities. researchgate.netsci-hub.se The dicyclohexylammonium (B1228976) counterion moderates the nucleophilicity of the carboxylate ion, thereby preventing the formation of mixed anhydrides which are precursors to oligopeptide by-products. researchgate.netsci-hub.se

Rationale for DCHA Salt Formation in Amino Acid Chemistry

In the realm of peptide chemistry, N-protected amino acids are frequently converted into their dicyclohexylammonium (DCHA) salts for several practical reasons. bachem.combachem.com This strategy is particularly favored when the free acid form of the amino acid derivative is not crystalline, but rather an oil, or when the free acid exhibits instability. bachem.combachem.com The formation of a DCHA salt often yields a stable, crystalline solid that is easier to handle, purify, and store. bachem.combachem.combachem.com

The use of DCHA salts can also be advantageous in purification processes, such as in the separation of racemates through their diastereomeric salts. bachem.com For amino acid derivatives with acid-labile protecting groups, salt formation enhances storage stability by mitigating premature cleavage. bachem.com For instance, N-protected amino acids with very acid-sensitive groups are often supplied as DCHA salts to prevent degradation during storage. bachem.com

The improved handling characteristics of the solid DCHA salt compared to an oily free acid are significant, especially for accurate weighing and for use in automated synthesis protocols. bachem.com While many Fmoc-amino acids are crystalline as free acids, certain derivatives, including some homotyrosine derivatives, may benefit from being in the DCHA salt form.

Methodologies for Liberation of Free Fmoc-Homotyrosine from DCHA Salt Prior to Peptide Synthesis

Before an Fmoc-amino acid DCHA salt can be utilized in peptide synthesis, the free amino acid must be liberated from its salt form. bachem.com A common and effective procedure involves the suspension of the DCHA salt in an organic solvent, followed by acidification to protonate the amino acid and separate the dicyclohexylamine.

A typical protocol for this liberation is as follows:

The Fmoc-HoTyr-OH.DCHA salt is suspended in a suitable organic solvent such as ethyl acetate, tert-butyl methyl ether, or a mixture thereof. bachem.com For derivatives with acid-sensitive protecting groups, it is recommended to use cold solvents. bachem.com

A 10% aqueous solution of phosphoric acid is added dropwise with stirring. bachem.com The use of phosphoric acid is crucial because it forms a water-soluble salt with dicyclohexylamine, whereas other acids like hydrochloric acid would form a sparingly soluble dicyclohexylammonium chloride, complicating the separation. bachem.comatamanchemicals.com

The addition of phosphoric acid continues until the solid DCHA salt completely dissolves and two clear liquid phases are formed. bachem.com The pH of the lower aqueous phase should be acidic, typically around 2-3, to ensure complete protonation of the amino acid. bachem.com

The organic layer, containing the free Fmoc-homotyrosine, is separated from the aqueous layer. bachem.com The organic phase is then washed with water to remove any remaining phosphoric acid and dicyclohexylamine phosphate (B84403). bachem.com

The organic phase is dried over an anhydrous drying agent like sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the free Fmoc-homotyrosine, which is often obtained as a solid or an oil. bachem.com

An alternative to liquid-liquid extraction involves the use of a strong acid ion-exchange resin, which can also effectively liberate the free acid from its DCHA salt. nih.gov

Fmoc Protection Methodologies for Homotyrosine

The introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group onto the alpha-amino group of homotyrosine is a key step in preparing it for Fmoc-based solid-phase peptide synthesis.

Optimized Techniques for N-Alpha-Fmoc Group Introduction

The standard method for introducing the Fmoc group involves the reaction of the amino acid with an Fmoc-donating reagent under basic conditions. wikipedia.org A widely used reagent for this purpose is 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.org The reaction is typically carried out in a mixture of an organic solvent, like dioxane or acetone, and an aqueous solution of a weak base such as sodium bicarbonate or sodium carbonate. wikipedia.org

More recently, alternative Fmoc-donating reagents have been developed to improve the efficiency and purity of the resulting Fmoc-amino acid. For instance, Fmoc-OASUD (9-fluorenylmethoxy-carbonyl-N-hydroxy-3-azaspiro nih.govnih.govundecane-2,4-dione ester) has been proposed as a reagent that gives high yields and purity, minimizing side reactions like the Lossen rearrangement that can occur with Fmoc-OSu. researchgate.net

A novel approach for the synthesis of Fmoc-protected homotyrosine involves metallaphotoredox catalysis. ulaval.canih.gov This method has been demonstrated to be a straightforward route starting from L-homoserine, showing excellent tolerance for the Fmoc protecting group and paving the way for the efficient synthesis of non-proteinogenic amino acids. ulaval.canih.gov

The reaction conditions, such as the choice of base, solvent, and temperature, can be optimized to maximize the yield and purity of the Fmoc-homotyrosine. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Strategies for Minimizing Oligomerization and Other Side Reactions During Fmoc Derivatization

Several side reactions can occur during the Fmoc protection of amino acids, leading to impurities that can be difficult to remove. One of the most common side reactions is the formation of Fmoc-dipeptides and oligomers. wiley-vch.de This occurs when the carboxyl group of an already formed Fmoc-amino acid is activated and reacts with the amino group of another amino acid molecule. wiley-vch.depeptide.com

To minimize oligomerization, several strategies can be employed:

Use of specific Fmoc reagents: The use of Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) can sometimes lead to the formation of dipeptides. researchgate.net Reagents like Fmoc-OSu or Fmoc-OPhth are designed to reduce this side reaction. researchgate.net

Control of reaction conditions: Careful control of stoichiometry, temperature, and reaction time is crucial. Using a slight excess of the Fmoc reagent and maintaining a low temperature can help to suppress oligomerization.

In situ silylation: A proposed method to prevent oligomerization involves the intermediate silylation of the carboxylic acid group with a reagent like chlorotrimethylsilane. nih.gov This temporarily protects the carboxylic acid, preventing its activation and subsequent reaction to form oligomers. nih.gov

Minimizing Lossen Rearrangement: When using Fmoc-OSu, a side reaction known as the Lossen rearrangement can lead to the formation of Fmoc-β-Ala-OH as an impurity. nih.govresearchgate.net The use of more stable Fmoc-donating reagents, such as Fmoc-OASUD, can significantly reduce the occurrence of this rearrangement. researchgate.net

By employing these optimized techniques and strategies, it is possible to synthesize high-purity Fmoc-homotyrosine, suitable for its intended use in the synthesis of complex peptides.

Application of Fmoc Hotyr Oh.dcha in Peptide Synthesis Methodologies

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, and the incorporation of Fmoc-HoTyr-OH.DCHA is well-established within this framework. ulaval.carsc.org

Compatibility with Fmoc/tBu SPPS Strategies

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most widely employed method in SPPS due to its use of milder reaction conditions compared to the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy. bachem.comiris-biotech.de this compound is fully compatible with this approach. The Fmoc group provides temporary protection of the α-amino group and is removed using a mild base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF). ulaval.caresearchgate.net The tert-butyl (tBu) group on the phenolic hydroxyl of the homotyrosine side chain, along with other tBu-based side-chain protecting groups, is stable to these basic conditions and is cleaved at the end of the synthesis using a strong acid, such as trifluoroacetic acid (TFA). iris-biotech.denih.gov

The synthesis of peptides containing homotyrosine using the Fmoc/tBu strategy follows the standard SPPS cycle:

Deprotection: Removal of the Fmoc group from the resin-bound peptide.

Washing: Removal of excess reagents and byproducts.

Coupling: Activation and coupling of the next Fmoc-protected amino acid, in this case, Fmoc-HoTyr-OH.

Washing: Removal of unreacted amino acid and coupling reagents.

This cycle is repeated until the desired peptide sequence is assembled. bachem.com

Challenges and Refinements in SPPS with Homotyrosine Residues

The incorporation of homotyrosine and other non-proteinogenic or sterically hindered amino acids can present challenges. biotage.co.jp In some instances, standard coupling conditions may not be sufficient to achieve complete and efficient incorporation of the homotyrosine residue.

Common Coupling Reagents Used in Fmoc/tBu SPPS

Coupling ReagentDescription
HATUO-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) is a highly effective coupling reagent, often used for difficult couplings, including those involving sterically hindered amino acids. ulaval.cadiva-portal.org
HBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate is another common and effective coupling reagent. researchgate.net
DIC/OxymaDiisopropylcarbodiimide with ethyl (hydroxyimino)cyanoacetate is a widely used combination that minimizes racemization. sci-hub.se

Role in Automated SPPS and Monitoring Techniques

The compatibility of this compound with the Fmoc/tBu strategy makes it well-suited for automated solid-phase peptide synthesis. americanpeptidesociety.org Automated synthesizers streamline the repetitive cycles of deprotection, washing, and coupling, enabling the efficient production of peptides. bachem.com

A key advantage of the Fmoc strategy in automated synthesis is the ability to monitor the progress of the reactions in real-time. The Fmoc group has a strong UV absorbance, and its cleavage releases a dibenzylfulvene-piperidine adduct, which can be quantified by UV spectroscopy to monitor the deprotection step. bachem.com Similarly, the consumption of the Fmoc-amino acid during the coupling step can also be tracked. bachem.com These monitoring techniques allow for the optimization of reaction times and ensure complete conversions at each step, which is crucial for the synthesis of high-purity peptides, especially when incorporating modified residues like homotyrosine. bachem.comusgs.gov

Use in Solution-Phase Peptide Synthesis Approaches

While SPPS is dominant, solution-phase peptide synthesis (SolPS) remains a valuable technique, particularly for the large-scale production of shorter peptides or for the synthesis of peptide segments for subsequent condensation. google.comrsc.org this compound can be utilized in solution-phase synthesis, although the strategies differ from SPPS.

In SolPS, purification after each coupling step is a significant challenge. nih.gov One approach to facilitate purification is the use of hydrophobic tags, which can aid in the precipitation of the growing peptide chain. rsc.org The general steps for incorporating Fmoc-HoTyr-OH in solution-phase synthesis involve:

Activation of the carboxylic acid of Fmoc-HoTyr-OH.

Coupling to the free amine of the peptide chain in solution.

Purification of the resulting peptide, often by crystallization or chromatography.

Selective deprotection of the Fmoc group to allow for the next coupling reaction.

Challenges in solution-phase synthesis include the potential for racemization and the decreasing solubility of the growing protected peptide chain. sci-hub.se Careful selection of coupling reagents, solvents, and protecting group strategies is essential to mitigate these issues.

Segment Condensation and Ligation Strategies Utilizing Fmoc-HoTyr Moieties

For the synthesis of very long peptides and proteins, a convergent approach involving the condensation of pre-synthesized peptide segments is often more efficient than a linear stepwise synthesis. nih.govnih.gov Fmoc-protected peptide segments containing homotyrosine can be synthesized in solution or on a solid support and then used in these strategies. nih.govresearchgate.net

One of the most powerful segment condensation techniques is Native Chemical Ligation (NCL) . google.comwikipedia.orgnih.gov NCL involves the reaction of a peptide segment with a C-terminal thioester and another segment with an N-terminal cysteine residue. wikipedia.orgnih.gov This reaction forms a native peptide bond at the ligation site. While classical NCL requires a cysteine at the ligation junction, various extensions of this method have been developed to allow for ligation at other amino acid residues. scispace.com

Peptide segments containing Fmoc-HoTyr can be prepared and incorporated into larger proteins using NCL. The synthesis of the required peptide thioester can be achieved using Fmoc-based SPPS on a specific thioester-generating resin. researchgate.net After synthesis and purification, the unprotected peptide segments are ligated in solution.

Key Features of Native Chemical Ligation

FeatureDescription
ChemoselectivityThe reaction occurs specifically between the C-terminal thioester and the N-terminal cysteine, even in the presence of other functional groups. wikipedia.org
Unprotected PeptidesThe peptide segments do not require side-chain protection for the ligation reaction. google.com
Native Peptide BondThe reaction results in the formation of a natural amide bond at the ligation site. nih.gov

The ability to synthesize and ligate peptide segments containing homotyrosine opens up possibilities for creating large, complex proteins with precisely placed non-proteinogenic residues for structure-function studies and the development of novel therapeutics. scispace.comresearchhub.com

Research on Peptides Incorporating Homotyrosine Derived from Fmoc Hotyr Oh.dcha

Design and Chemical Synthesis of Homotyrosine-Containing Peptides

The versatility of Fmoc-HoTyr-OH.DCHA allows for its integration into a wide array of peptide structures, from simple linear chains to complex macrocycles and modified peptidomimetics. The Fmoc (9-fluorenylmethoxycarbonyl) group provides temporary protection of the alpha-amino group, which can be removed under mild basic conditions, a cornerstone of Fmoc-based SPPS. altabioscience.comembrapa.br

The synthesis of linear peptides containing homotyrosine generally follows standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. nih.gov The process begins with an insoluble resin support, to which the first Fmoc-protected amino acid is anchored. The synthesis proceeds through iterative cycles of deprotection and coupling. In each cycle, the Fmoc group is removed from the N-terminus of the growing peptide chain, typically with a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). embrapa.brrsc.org

Following deprotection, the next amino acid in the sequence, such as Fmoc-HoTyr-OH (derived from its DCHA salt), is activated and coupled to the newly freed amino group. nih.gov Common activating reagents include aminium or phosphonium (B103445) salts like HBTU ([benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium-hexafluorophosphate), often used in conjunction with a base such as N,N-diisopropylethylamine (DIPEA). embrapa.brnih.gov This cycle is repeated until the desired peptide sequence is fully assembled. Finally, the completed peptide is cleaved from the resin support and all side-chain protecting groups are removed, typically using a strong acid cocktail like trifluoroacetic acid (TFA). rsc.org

Table 1: General Steps in Solid-Phase Synthesis of a Linear Homotyrosine-Peptide

Step Action Reagents Purpose
1. Resin Swelling The solid support resin is swollen in a suitable solvent. DMF, Dichloromethane (DCM) Prepares the resin for reaction.
2. Deprotection The N-terminal Fmoc group is removed from the resin-bound peptide. 20% Piperidine in DMF Exposes the free amine for the next coupling step. embrapa.br
3. Washing The resin is washed to remove excess reagents. DMF, DCM Purifies the resin-bound peptide between steps.
4. Coupling The next Fmoc-amino acid (e.g., Fmoc-HoTyr-OH) is activated and added. Fmoc-amino acid, HBTU, DIPEA Forms the new peptide bond. nih.gov
5. Washing The resin is washed to remove unreacted amino acid and coupling reagents. DMF, DCM Purifies the elongated peptide.
6. Repeat Steps 2-5 are repeated for each amino acid in the sequence. N/A Assembles the full peptide chain.

Fmoc-HoTyr-OH is a key component in the synthesis of several naturally occurring cyclic peptides, most notably anabaenopeptins. rsc.orgulaval.ca Anabaenopeptins are a class of cyanobacterial hexapeptides characterized by a five-residue macrocycle and an exocyclic amino acid attached via a ureido bond. frontiersin.org

The synthesis of these complex molecules, such as anabaenopeptin F, has been achieved using solid-phase methods. rsc.org A notable strategy involves the on-resin assembly of the linear peptide precursor, which includes the homotyrosine residue. nih.gov One approach to preparing the necessary enantiopure Fmoc-L-HoTyr-OH involves metallaphotoredox catalysis, starting from L-homoserine. rsc.orgrsc.org

Cyclization is a critical step and can be performed either on-resin or in solution after cleavage of the linear precursor. For anabaenopeptins, a common strategy is a head-to-side-chain cyclization involving the ε-amino group of a lysine (B10760008) residue. nih.govresearchgate.net After the linear sequence is assembled, the N-terminal Fmoc group is removed, and the cyclization is induced using specific coupling reagents like PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate). researchgate.net The final cyclic product is then cleaved from the resin and purified, often by reverse-phase high-performance liquid chromatography (RP-HPLC). ulaval.caresearchgate.net The development of divergent synthesis strategies allows for the creation of various anabaenopeptin analogs by modifying the exocyclic ureido-linked residue late in the synthesis. nih.govresearchgate.net

The structural features of homotyrosine make it a valuable residue for incorporation into lipopeptides and peptidomimetics. Lipopeptides are peptides conjugated to a lipid moiety, which can enhance membrane interaction and bioavailability. The synthesis of a homotyrosine-containing cyclic lipodepsipeptide, pseudodesmin A, has been accomplished via Fmoc-SPPS, where an enantioselectively synthesized lipid tail was incorporated into the peptide chain. researchgate.net

Homotyrosine is also used in the design of peptidomimetics, which are molecules that mimic the structure and function of peptides but with modified backbones or side chains to improve stability or activity. clockss.org For instance, homotyrosine has been included in libraries of β-turn mimetics designed to target G protein-coupled receptors. researchgate.net The synthesis of RGD peptidomimetics, which can influence cell adhesion, has been based on tyrosine-like templates, highlighting the utility of such scaffolds in creating molecules that mimic peptide function. uliege.be These syntheses often employ convergent strategies where the homotyrosine-containing scaffold is prepared and then combined with other molecular fragments.

Fabrication of Cyclic Peptide Formulations (e.g., Anabaenopeptins)

Conformational Analysis of Homotyrosine-Containing Peptides

Understanding the three-dimensional structure of peptides is crucial for correlating their architecture with biological function. The inclusion of a homotyrosine residue can significantly impact the peptide's conformational preferences.

A combination of spectroscopic techniques and computational modeling is typically employed to determine the solution-state structure of homotyrosine-containing peptides. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D and 2D NMR techniques (such as COSY, TOCSY, and HMBC) are powerful tools for elucidating the planar structure and sequence of amino acids in peptides like anabaenopeptins and cyanopeptolins. acs.orgnih.gov By analyzing through-bond and through-space correlations, the connectivity of the peptide backbone and the identity of individual residues, including homotyrosine, can be established. ulaval.caacs.org The structure of newly synthesized peptides is often confirmed by comparing their NMR data with that of the isolated natural product. ulaval.ca

Mass Spectrometry (MS) : High-resolution mass spectrometry is used to determine the exact molecular weight of the peptide, confirming its elemental composition. researchgate.netnih.gov Tandem MS (MS/MS) can provide fragmentation data that helps to verify the amino acid sequence.

Circular Dichroism (CD) Spectroscopy : CD spectroscopy is highly sensitive to the secondary structure of peptides. mtoz-biolabs.com It is used to identify and quantify the presence of ordered structures like α-helices, β-sheets, or specific turns. cornell.edunih.gov For example, CD has been used to assess the 14-helical content of β-peptides containing β³-homotyrosine. cornell.edu

Computational Analysis : Molecular modeling and computational methods, such as Density Functional Theory (DFT) calculations, are used to generate and refine structural models. researchgate.net These theoretical models are often validated against experimental data from NMR and CD to provide a detailed picture of the peptide's conformational ensemble in solution. acs.org

Table 2: Methods for Conformational Analysis of Homotyrosine Peptides

Technique Information Provided Example Application
2D NMR Spectroscopy Atom connectivity, peptide sequence, through-space proximities (NOEs) Structure elucidation of anabaenopeptins. acs.orgnih.gov
Mass Spectrometry Molecular weight, amino acid sequence (via fragmentation) Confirmation of synthesized microcystin (B8822318) variants containing homotyrosine. nih.gov
Circular Dichroism (CD) Secondary structure content (α-helix, β-sheet, random coil) Measuring the 14-helicity of β-peptides containing β³-homotyrosine. cornell.edu
Fourier-Transform Infrared (FTIR) Spectroscopy Hydrogen bonding patterns, secondary structure Studying the folding of peptides into helical structures. mtoz-biolabs.comresearchgate.net

The introduction of homotyrosine, a non-canonical amino acid, can have a profound effect on the stability of a peptide's secondary structure. The additional methylene (B1212753) group in its side chain provides more conformational flexibility compared to tyrosine, but it can also engage in specific interactions that stabilize certain folds.

In β-peptides, which are composed of β-amino acids, the placement of a β³-homotyrosine residue has been shown to influence the stability of the 14-helix, a common secondary structure for this class of foldamers. nih.gov One study demonstrated that moving a β³-homotyrosine residue to the C-terminus of a β-peptide increased its 14-helical content in aqueous solution. nih.gov This suggests that homotyrosine can contribute to stabilizing interactions, potentially through macrodipole stabilization, similar to practices in α-helical peptide design. nih.gov

Furthermore, the chirality of the amino acid is critical. The use of L-homotyrosine is essential for achieving the native fold of many peptides. Introducing a D-amino acid, the opposite enantiomer, into an L-peptide sequence typically disrupts or breaks ordered secondary structures like α-helices and β-sheets. frontiersin.org Therefore, the specific stereochemistry of the homotyrosine residue derived from Fmoc-L-HoTyr-OH is fundamental to its structure-directing influence. The distribution of residues like β³-homotyrosine on the surface of a helical peptide can also dictate its ability to self-assemble into higher-order structures. researchgate.net

Investigations into Side Chain Structural Impact on Overall Peptide Conformation

The three-dimensional structure of a peptide is fundamentally governed by the sequence of its constituent amino acids. The physicochemical properties of the amino acid side chains—such as size, polarity, charge, and shape—dictate the local and global conformational preferences of the peptide backbone. The incorporation of non-proteinogenic amino acids like homotyrosine, facilitated by reagents such as this compound, is a key strategy for systematically probing these structure-function relationships. The introduction of a single extra methylene group in the side chain of homotyrosine compared to tyrosine provides a subtle but significant alteration that researchers have exploited to study the impact of side chain length and flexibility on peptide folding, stability, and interaction with biological targets.

Detailed Research Findings

Research into peptides containing homotyrosine has provided specific insights into how minor modifications to a side chain can lead to major conformational and functional consequences. These investigations often rely on a comparative approach, contrasting the structure and activity of a homotyrosine-containing peptide with its natural tyrosine-containing counterpart.

One significant area of investigation has been in the field of immunology, specifically concerning the interaction of peptides with Major Histocompatibility Complex (MHC) molecules. The precise fit of a peptide's anchor residue side chain into the binding pocket of an MHC molecule is critical for complex formation. A study examining the catalytic effect of short dipeptides on MHC class II ligand exchange provides a clear example of the structural importance of the side chain. In this study, a dipeptide containing tyrosine (Ac-Tyr-Arg-NH₂) was shown to effectively catalyze the loading of an antigenic peptide onto HLA-DR1 molecules. nih.govresearchgate.net However, when tyrosine was replaced with L-β-homotyrosine, which elongates the side chain by a single CH₂ group, the resulting dipeptide (Ac-b3hYR-NH₂) exhibited a total loss of catalytic activity. nih.govplos.org This finding underscores the stringent steric requirements of the MHC binding pocket and demonstrates that even a minor extension of the side chain can disrupt the precise orientation needed for effective molecular interaction, thereby altering the peptide's functional conformation. nih.gov

Table 1: Impact of Side Chain Elongation on Dipeptide Catalytic Activity
Dipeptide DerivativeKey ResidueSide Chain ModificationObserved Catalytic Activity (MLE-effect)Reference
Ac-YR-NH₂TyrosineStandard aromatic anchor side chainActive nih.govresearchgate.net
Ac-b3hYR-NH₂β-HomotyrosineSide chain elongated by one CH₂ groupInactive (Total loss of activity) nih.govplos.org
Ac-AR-NH₂AlanineAromatic anchor side chain absentCompletely Inactive nih.govresearchgate.net

Further research into the conformational properties of β-peptides has highlighted the role of homotyrosine in stabilizing specific secondary structures. β-peptides are known to fold into well-defined helical structures, such as the 14-helix. nih.govresearchgate.net Host-guest studies, where different β³-amino acid residues are substituted into a reference peptide sequence, have been employed to quantify the propensity of each residue to stabilize this helical fold. nih.gov In one such study, β³-homotyrosine was incorporated into a reference β-peptide to assess its effect on 14-helix stability. The findings suggest that the positioning of residues like β³-homotyrosine is critical; moving it to the C-terminus, for example, was a strategy employed to enhance 14-helicity, leveraging macrodipole stabilization effects common in helical peptides. nih.gov The ability to incorporate large aromatic residues like β³-homophenylalanine and β³-homotyrosine is considered crucial for developing β-peptides that can mimic protein-protein interfaces. nih.govresearchgate.net

These investigations utilize a suite of advanced analytical techniques to determine peptide conformation. Circular Dichroism (CD) spectroscopy is widely used to characterize the secondary structure of peptides in solution, providing data on helicity. nih.govresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques like transverse-ROESY and the analysis of coupling constants and chemical shifts, offers detailed, atom-level information about the peptide's folded structure and intermolecular interactions. nih.govmdpi.com These experimental approaches are often complemented by computational methods, such as molecular dynamics simulations and DFT calculations, to model and visualize the likely conformations and to rationalize the observed experimental data. researchgate.netmdpi.com

Table 2: Factors Influencing 14-Helix Stability in β-Peptides
Structural Feature / ModificationObserved or Expected Effect on 14-Helix ConformationMethod of InvestigationReference
Incorporation of β³-amino acids with side chains branched at the first carbon (e.g., β³-homovaline)StabilizingHost-Guest Analysis, CD Spectroscopy nih.gov
Placement of β³-homotyrosine at the C-terminusPotentially stabilizingPeptide Design Strategy nih.gov
Incorporation of large aromatic residues (e.g., β³-homophenylalanine, β³-homotyrosine)Enables mimicry of protein recognition surfacesConceptual, based on protein interface analysis nih.gov
Use of salt-bridgesCan stabilize the 14-helix by minimizing the macrodipoleCD Spectroscopy nih.gov

Collectively, these studies demonstrate that the incorporation of homotyrosine via this compound is a powerful tool for peptide chemists. The subtle change in the side chain's length provides a precise method to probe the steric and conformational demands of biological systems and to engineer peptides with novel, predictable, and stable secondary structures.

Advanced Research Applications of Fmoc Hotyr Oh.dcha and Its Derivatives

Development of Bioactive Peptide Analogs

The incorporation of Fmoc-HoTyr-OH into peptide sequences is a key strategy for developing analogs of bioactive peptides with enhanced properties. chemimpex.com The homotyrosine residue can influence the peptide's secondary structure, proteolytic stability, and receptor binding affinity. vulcanchem.com

Design of Enzyme Inhibitors (e.g., Histone Deacetylase Inhibitors)

The unique structural features of homotyrosine make it a valuable component in the design of enzyme inhibitors. Peptides containing homotyrosine have been shown to exhibit potent inhibitory activity against various proteases.

A notable example is the total synthesis of anabaenopeptin F, a cyclic peptide containing L-homotyrosine. ulaval.carsc.orgnih.gov This natural product demonstrates significant inhibitory activity against carboxypeptidase B in the low nanomolar range. ulaval.carsc.orgnih.gov The synthesis of such complex peptides is facilitated by the use of Fmoc-protected amino acids like Fmoc-HoTyr-OH in solid-phase peptide synthesis (SPPS). ulaval.carsc.orgnih.gov

Another class of enzymes targeted by homotyrosine-containing peptides is elastase. Lyngbyastatin 4, a depsipeptide isolated from marine cyanobacteria, incorporates a homotyrosine residue and has been identified as an inhibitor of human neutrophil elastase, with an IC₅₀ value of 49 nM. mdpi.com

While direct synthesis of histone deacetylase (HDAC) inhibitors using Fmoc-HoTyr-OH.DCHA is not extensively documented in readily available literature, the general strategy of employing Fmoc-protected non-proteinogenic amino acids to create potent and selective HDAC inhibitors is well-established. nih.gov This involves incorporating amino acids with zinc-binding side chains into peptide sequences that mimic the natural histone substrates. nih.gov The versatility of Fmoc-SPPS allows for the rapid generation of peptide libraries to screen for selective HDAC inhibitors. nih.gov

Table 1: Examples of Homotyrosine-Containing Enzyme Inhibitors

InhibitorTarget EnzymeSource/SynthesisReported Potency (IC₅₀)Citation(s)
Anabaenopeptin FCarboxypeptidase BTotal synthesis using Fmoc-homotyrosineLow nanomolar range ulaval.carsc.orgnih.gov
Lyngbyastatin 4Human Neutrophil ElastaseIsolated from Lyngbya confervoides49 nM mdpi.com

Synthesis of Receptor Ligands and Modulators

Fmoc-HoTyr-OH and its derivatives are instrumental in the synthesis of ligands that target specific G-protein coupled receptors (GPCRs), such as opioid and cannabinoid receptors. The modification of native peptide ligands with unnatural amino acids like homotyrosine can lead to altered receptor affinity, selectivity, and functional activity.

In the field of opioid receptor research, derivatives of L-tyrosine are fundamental building blocks for creating ligands that target the µ-opioid receptor (µOR). fau.de The synthesis of novel µOR ligands often involves a rational design approach, utilizing protected amino acids in convergent synthetic routes to explore structure-activity relationships. fau.denih.gov For instance, bivalent ligands have been designed to target D2-like dopamine (B1211576) receptors and the µ-opioid receptor, providing tools to investigate receptor heteromers. nih.gov

Similarly, in the study of the endocannabinoid system, amino acid-derived structures are used to develop modulators of cannabinoid receptors (CB1 and CB2). nih.govcsic.esfrontiersin.org The development of peripherally acting or selective cannabinoid receptor agonists is an active area of research to achieve therapeutic effects while minimizing side effects. nih.govmdpi.com The synthesis of these complex molecules often relies on the principles of peptide chemistry, where protected amino acids are essential.

Table 2: Receptor Systems Targeted by Amino Acid-Derived Ligands

Receptor SystemLigand Design StrategyRole of Protected Amino AcidsCitation(s)
µ-Opioid Receptor (µOR)Synthesis of PZM21 derivatives and other novel ligands.L-tyrosine and its derivatives are key building blocks. fau.demdpi.com
Cannabinoid Receptors (CB1/CB2)Development of selective agonists and modulators.Used in the synthesis of complex organic molecules targeting these receptors. nih.govfrontiersin.org
Dopamine D2-like/µ-Opioid HeterodimersDesign of heterobivalent ligands.Essential for constructing the pharmacophores that bind to each receptor. nih.gov

Exploration in Chemical Biology and Proteomics Research

The application of this compound extends into the realms of chemical biology and proteomics, where it serves as a tool to probe and understand complex biological systems.

Utility as Probes for Molecular Interactions and Pathways

Peptides synthesized with unnatural amino acids like homotyrosine can serve as molecular probes to investigate protein-protein interactions (PPIs). chemimpex.com The introduction of a homotyrosine residue can confer unique properties, such as increased stability or altered binding, allowing for a more detailed study of these interactions. vulcanchem.comchemimpex.com For example, an unnatural amino acid that mimics phosphotyrosine has been incorporated into a known inhibitor of the STAT3 protein to probe its activity. rsc.org

In the field of proteomics, which involves the large-scale study of proteins, homotyrosine has found a practical application as an internal standard for the quantification of aromatic amino acids. researchgate.net In a method known as Aromatic Amino Acid Analysis (AAAA), stable, non-natural amino acids like homotyrosine are added to a sample before protein hydrolysis. researchgate.net Their known concentration allows for accurate quantification of the natural aromatic amino acids (tyrosine, phenylalanine, and tryptophan) via HPLC, which is crucial for determining the total protein content in various samples. researchgate.net This label-free quantification method is a cornerstone of modern proteomics research. nih.govnih.govcuni.cz

Mimicry of Post-Translational Modifications

Post-translational modifications (PTMs) are crucial for regulating protein function, and the ability to mimic these modifications is a powerful tool in chemical biology. nih.gov Phosphorylation of tyrosine residues is a key signaling event in many cellular processes. bitesizebio.com Unnatural amino acids are widely used to create stable mimics of phosphotyrosine (pTyr) that are resistant to hydrolysis by phosphatases. researchgate.net

While homotyrosine itself is not a direct mimic of phosphotyrosine, its structural similarity to tyrosine makes it a candidate for incorporation into peptide scaffolds designed to study phosphotyrosine-binding domains. Furthermore, the principles used to create pTyr mimics, such as replacing the phosphate (B84403) group with non-hydrolyzable isosteres like difluoromethylene phosphonate (B1237965) (F₂Pmp), can be applied to homotyrosine to generate novel chemical probes. The synthesis of such modified amino acids and their incorporation into peptides is facilitated by Fmoc chemistry.

Applications in Supramolecular Chemistry and Materials Science

The Fmoc group of this compound plays a significant role beyond its function as a protecting group in peptide synthesis. Its aromatic nature drives the self-assembly of Fmoc-peptide conjugates into ordered nanostructures, such as fibers and hydrogels, through π-π stacking interactions. nih.gov This has led to significant interest in their use in materials science and biomedical engineering.

Fmoc-dipeptides, in particular, are well-known for their ability to form self-supporting hydrogels under physiological conditions. nih.gov These supramolecular hydrogels are being explored as scaffolds for tissue engineering and as matrices for controlled drug delivery. google.comwhiterose.ac.ukresearchgate.net The properties of these hydrogels, such as their mechanical stiffness and stability, can be tuned by altering the amino acid sequence of the peptide component. whiterose.ac.uk

Research has shown that incorporating β-homo amino acids into peptide sequences can lead to hydrogels with increased enzymatic stability. google.com The longer side chain of homotyrosine compared to tyrosine can also influence the packing and intermolecular interactions within the self-assembled structure, potentially modulating the properties of the resulting biomaterial. chemimpex.com The development of these advanced materials relies on the spontaneous self-assembly of rationally designed peptide building blocks, a process in which the Fmoc group is a key driver. nih.govrsc.org

Self-Assembly Characteristics of Fmoc-Protected Amino Acids for Nanostructure Formation

The self-assembly of small molecules into well-defined nanostructures is a cornerstone of bottom-up nanotechnology, offering a versatile platform for creating functional materials. Among the various building blocks, N-terminally protected fluorenylmethoxycarbonyl (Fmoc) amino acids have garnered significant attention due to their remarkable ability to form a diverse array of supramolecular architectures, including nanofibers, nanotubes, nanoribbons, and hydrogels. beilstein-journals.orgnih.gov The compound Fmoc-HoTyr-OH, a derivative of the non-proteinogenic amino acid homotyrosine, belongs to this class of molecules and is anticipated to share these self-assembly characteristics.

The driving forces behind the self-assembly of Fmoc-amino acids are primarily non-covalent interactions. The large, planar, and hydrophobic fluorenyl group is prone to π-π stacking interactions, which encourage the molecules to align in an ordered fashion. nih.gov Concurrently, the amino acid component provides hydrogen bonding capabilities through its carboxylic acid and amide groups, further stabilizing the resulting supramolecular structure. beilstein-journals.org This combination of directional hydrogen bonds and extensive aromatic interactions leads to the formation of one-dimensional fibrillar structures that can entangle to form a three-dimensional network, capable of immobilizing large volumes of water to create a hydrogel. nih.govrsc.org

Research on aromatic Fmoc-amino acids, such as Fmoc-Tyrosine (Fmoc-Tyr) and Fmoc-Phenylalanine (Fmoc-Phe), provides a model for understanding the potential behavior of Fmoc-HoTyr-OH. Studies have shown that both Fmoc-Phe and Fmoc-Tyr are highly effective hydrogelators in aqueous solutions. nih.govrsc.org The self-assembly process is often triggered by a change in environmental conditions, such as a shift in pH or solvent polarity, which alters the protonation state of the carboxylic acid group and modulates the intermolecular forces. googleapis.com For instance, dissolving an Fmoc-amino acid at a basic pH and then lowering the pH can initiate the formation of a hydrogel. nih.gov

The specific morphology of the resulting nanostructures is influenced by several factors, including the chemical nature of the amino acid side chain, the concentration of the building block, and the assembly conditions. While Fmoc-Tyr and Fmoc-Phe typically form nanofibers, variations in the side chain, such as the additional methylene (B1212753) group in homotyrosine, can subtly alter the packing geometry and, consequently, the properties of the self-assembled material. nih.gov The hydroxyl group on the phenyl ring of both tyrosine and homotyrosine can participate in additional hydrogen bonding, potentially influencing the stability and morphology of the nanostructures compared to non-hydroxylated counterparts like Fmoc-Phe.

Table 1: Self-Assembly Properties of Aromatic Fmoc-Amino Acids

Fmoc-Amino Acid Primary Driving Forces Common Nanostructures Potential Applications
Fmoc-Phenylalanine (Fmoc-Phe) π-π stacking, Hydrogen bonding Nanofibers, Hydrogels nih.gov Drug delivery, Cell culture beilstein-journals.org
Fmoc-Tyrosine (Fmoc-Tyr) π-π stacking, Hydrogen bonding Nanofibers, Hydrogels beilstein-journals.orgnih.gov Enzyme-responsive materials, Tissue engineering nih.gov
Fmoc-Tryptophan (Fmoc-Trp) π-π stacking, Hydrogen bonding Nanoparticles, Hydrogels nih.govnih.gov Antimicrobial materials, Drug delivery beilstein-journals.org
Fmoc-Homotyrosine (Fmoc-HoTyr-OH) π-π stacking, Hydrogen bonding (Predicted) Functional materials, Biosensors chemimpex.com Drug delivery, Bioconjugation chemimpex.com

Integration into Polymer Systems for Enhanced Material Properties

The unique properties of Fmoc-protected amino acids, including Fmoc-HoTyr-OH, make them attractive candidates for integration into polymer systems. This functionalization can create hybrid materials with enhanced or novel properties, combining the biocompatibility and self-assembly characteristics of the amino acid derivative with the mechanical and processing advantages of the polymer. researchgate.net While specific research on integrating Fmoc-HoTyr-OH into polymers is not extensively detailed in the literature, the principles are based on established bioconjugation and materials science techniques. chemimpex.com

One primary approach for integration is the covalent attachment of Fmoc-HoTyr-OH to a pre-existing polymer backbone. This can be achieved by reacting the carboxylic acid group of the homotyrosine moiety with functional groups on the polymer, such as hydroxyl or amine groups, through standard coupling chemistry. The result is a polymer decorated with Fmoc-homotyrosine side chains. These appended groups can introduce new functionalities to the base polymer, such as:

Enhanced Biocompatibility: The amino acid component can improve the interaction of the material with biological systems.

Hydrophobicity/Hydrophilicity Modulation: The aromatic Fmoc group and the polar amino acid group can be used to tune the surface properties of the polymer. chemimpex.com

Self-Assembly Promotion: The presence of Fmoc groups can induce self-assembly within the polymer matrix or on its surface, leading to the formation of nanostructured domains. This could be used to create materials with controlled porosity or specific surface topographies for applications like tissue engineering scaffolds. nih.gov

A second strategy involves using Fmoc-HoTyr-OH as a monomer or co-monomer in a polymerization reaction. This approach allows for the direct incorporation of the amino acid derivative into the main chain of the polymer. For example, if the amino acid is modified to contain polymerizable groups, it can participate in reactions to form polyesters or polyamides. This method provides a high degree of control over the composition and properties of the final material. Hybrid peptides containing β-homo amino acids have been used to create hydrogel-forming materials, indicating the utility of such building blocks in creating novel polymers. googleapis.comgoogle.com

The integration of Fmoc-HoTyr-OH and its derivatives can lead to "smart" materials that respond to external stimuli. The pH-sensitive self-assembly of the Fmoc-amino acid component could be harnessed to create polymers that change their structure or properties in response to pH changes. Furthermore, the phenolic side chain of homotyrosine offers a site for further chemical modification or for interaction with other molecules, potentially leading to materials with sensing capabilities or the ability to actively participate in biological processes. chemimpex.com

Table 2: Potential Effects of Integrating Fmoc-HoTyr-OH into Polymer Systems

Property Effect of Integration Potential Mechanism Resulting Application
Mechanical Properties Tuning of stiffness and elasticity Formation of hydrogel networks within the polymer matrix. Tissue engineering scaffolds, Soft robotics. nih.gov
Surface Properties Altered hydrophobicity and cell adhesion Introduction of aromatic and amino acid functional groups. Biocompatible coatings, Cell culture substrates. chemimpex.com
Biochemical Activity Introduction of specific binding sites The homotyrosine side chain can be functionalized or mimic natural residues. Biosensors, Targeted drug delivery. chemimpex.com
Stimuli-Responsiveness pH- or enzyme-sensitive structural changes Leveraging the self-assembly/disassembly of the Fmoc-amino acid moiety. Controlled release systems, Smart materials. nih.gov

Analytical Methodologies in Research of Fmoc Hotyr Oh.dcha and Its Peptide Products

Chromatographic Techniques for Analysis and Purification (e.g., HPLC of Fmoc-Derivatives)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the analysis and purification of Fmoc-protected amino acids and their subsequent peptide products. phenomenex.comnih.gov Its primary advantages include speed, high resolution, and sensitivity. phenomenex.com

Reversed-Phase HPLC (RP-HPLC) is the most common chromatographic technique for assessing the chemical purity of Fmoc-HoTyr-OH.DCHA. The method separates compounds based on their hydrophobicity. The nonpolar fluorenylmethoxycarbonyl (Fmoc) group imparts significant hydrophobicity, making these derivatives well-suited for RP-HPLC analysis. teledyneisco.com A typical RP-HPLC system for analyzing Fmoc-amino acids utilizes a C18 stationary phase column. teledyneisco.comcreative-proteomics.com Elution is achieved using a gradient of an aqueous solvent (often containing an acid modifier like 0.1% trifluoroacetic acid, TFA) and an organic solvent, typically acetonitrile (B52724) (ACN). nih.govnih.gov The Fmoc group possesses a strong chromophore, allowing for sensitive detection by UV absorbance, commonly at 254 nm or 280 nm. teledyneisco.comrsc.org This technique is crucial for quantifying chemical purity, with standards for high-quality Fmoc-amino acids often requiring ≥99% purity. merckmillipore.com

Chiral HPLC is specifically employed to determine the enantiomeric purity of this compound, ensuring that the L-enantiomer has not undergone racemization to the D-enantiomer. This is critical because even small amounts of the incorrect enantiomer in the starting material can lead to the formation of undesirable diastereomeric impurities in the final peptide, affecting its structure and function. rsc.org The expected enantiomeric purity for Fmoc-amino acids used in peptide synthesis is exceptionally high, often exceeding 99.8% enantiomeric excess (ee). phenomenex.com

The separation of enantiomers is achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven highly effective for resolving the enantiomers of N-Fmoc α-amino acids under reversed-phase conditions. phenomenex.comwindows.netresearchgate.net The choice of mobile phase, including the organic modifier (e.g., acetonitrile or methanol) and the acidic additive (e.g., TFA or formic acid), plays a significant role in achieving successful chiral recognition and separation. phenomenex.comrsc.org

Table 1: Representative HPLC Conditions for Analysis of Fmoc-Amino Acids.
ParameterPurity Analysis (RP-HPLC)Enantiomeric Analysis (Chiral HPLC)
Stationary Phase C18 Silica Column teledyneisco.comPolysaccharide-based Chiral Stationary Phase (e.g., Lux Cellulose-2) phenomenex.com
Mobile Phase Gradient of Water/Acetonitrile with 0.1% TFA nih.govIsocratic mixture of Acetonitrile and Water with 0.1% TFA phenomenex.com
Detection UV Absorbance (254 nm, 280 nm) teledyneisco.comrsc.orgUV Absorbance (254 nm) or Fluorescence rsc.orgresearchgate.net
Typical Purity Spec. ≥ 99.0% merckmillipore.com≥ 99.8% ee phenomenex.com

Spectroscopic Characterization Methods (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are vital for the structural elucidation and identity confirmation of this compound and the resulting peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure. Both ¹H NMR and ¹³C NMR are used to confirm the successful attachment of the Fmoc protecting group and the integrity of the homotyrosine structure. nih.govarkat-usa.org In ¹H NMR spectra of Fmoc-amino acids, characteristic signals for the protons of the fluorenyl group appear in the aromatic region (typically ~7.3-7.8 ppm), while protons of the amino acid residue and the DCHA counter-ion appear in the aliphatic region. rsc.orgchemicalbook.comchemicalbook.com ¹³C NMR complements this by providing data on the carbon skeleton of the entire molecule. nih.govarkat-usa.org These methods are essential for verifying the chemical composition of the synthesized compound. nih.gov

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to confirm the mass of peptide products. eurekaselect.comnih.gov Electrospray ionization (ESI) is a common soft ionization technique that allows the analysis of intact, thermally labile molecules. creative-proteomics.comnih.gov When coupled with a mass analyzer like a time-of-flight (TOF) detector, it provides high-resolution mass spectrometry (HRMS) data, enabling the precise determination of the molecular formula. nih.gov Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, allowing for the simultaneous separation and identification of components in a mixture. nih.govnih.gov This is particularly useful for monitoring the progress of peptide synthesis and identifying any side products or impurities. nih.gov

Table 2: Spectroscopic Methods for Characterization.
TechniquePrimary ApplicationInformation Obtained
¹H NMR Structural ElucidationPresence and environment of protons, confirmation of Fmoc group and amino acid structure. rsc.orgchemicalbook.com
¹³C NMR Structural ElucidationInformation on the carbon framework of the molecule. nih.govarkat-usa.org
LC-MS / ESI-MS Identity & Purity ConfirmationMolecular weight of the parent compound and any impurities or by-products. nih.govnih.gov
HRMS (e.g., ESI-TOF) Molecular Formula DeterminationHighly accurate mass measurement to confirm the elemental composition. nih.gov

Assessment of Purity and Stereochemical Integrity in Synthetic Products

The success of solid-phase peptide synthesis (SPPS) relies heavily on the quality of the building blocks and the maintenance of stereochemical integrity throughout the process. phenomenex.comajpamc.com

Purity Assessment involves the detection and quantification of any impurities in the this compound starting material and the final peptide product. Common impurities in Fmoc-amino acids can include free amino acids, dipeptides, or β-alanine derivatives, which can arise from the synthesis of the Fmoc-amino acid itself. researchgate.net These impurities can lead to the formation of deletion sequences or capped peptides during SPPS. RP-HPLC is the primary method for quantifying these chemical impurities. ajpamc.com

Stereochemical Integrity refers to the preservation of the intended chirality at the α-carbon of the amino acid throughout the synthesis. The α-carbon of an amino acid is susceptible to epimerization (racemization) under the basic conditions used for Fmoc group deprotection (e.g., with piperidine) during SPPS. nsf.govamazonaws.com While this risk is generally low for most amino acids, it is a critical parameter to monitor. The incorporation of even a small percentage of the D-enantiomer results in a diastereomeric peptide impurity that can be difficult to separate from the target peptide and may alter its biological activity. rsc.org

The primary method for assessing stereochemical integrity is chiral HPLC, as described in section 6.1. phenomenex.comrsc.org By analyzing the crude peptide after synthesis and cleavage from the resin, or by analyzing the constituent amino acids after total hydrolysis of the peptide, the extent of racemization at each residue can be determined. This ensures that the final peptide product possesses the correct three-dimensional structure essential for its function. eurekaselect.comnih.gov

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Fmoc-HoTyr-OH.DCHA in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : Synthesis requires strict control of coupling efficiency and deprotection steps. Use a 2–4-fold molar excess of this compound relative to resin loading, and monitor coupling completion via Kaiser or chloranil tests. Ensure proper activation of carboxyl groups using HOBt/DIC or Oxyma Pure/DIC systems. Maintain anhydrous conditions to prevent hydrolysis of the DCHA counterion .

Q. How should researchers optimize purification methods for this compound to ensure high purity?

  • Methodological Answer : Employ gradient reverse-phase HPLC with C18 columns (5–10 µm particle size) and mobile phases of 0.1% TFA in water/acetonitrile. Optimize gradients based on analytical HPLC traces (e.g., 20–60% acetonitrile over 30 minutes). Validate purity using mass spectrometry (MS) and UV-Vis at 265 nm (Fmoc absorption) .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • NMR : Analyze 1^1H and 13^13C spectra in DMSO-d6 to confirm Fmoc group integrity (δ 7.3–7.9 ppm for aromatic protons) and tyrosine hydroxyl protection.
  • MS : Use ESI-MS or MALDI-TOF to verify molecular ion peaks ([M+H]+^+ or [M-DCHA+H]+^+).
  • FT-IR : Confirm carbonyl stretches (1690–1730 cm1^{-1} for Fmoc carbamate) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation of dust (H335 hazard) and skin contact (H315/H319 risks). In case of exposure, rinse eyes with water for 15 minutes (P305+P351+P338) and seek medical attention for persistent irritation. Store at 2–8°C under inert gas to prevent decomposition .

Advanced Research Questions

Q. How can researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Prepare buffered solutions (pH 2–10) and incubate samples at 4°C, 25°C, and 40°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours. Quantify intact compound using calibration curves and identify degradation products via LC-MS/MS. Apply Arrhenius kinetics to predict shelf-life .

Q. What methodologies are recommended for resolving contradictions in solubility data reported for this compound across different studies?

  • Methodological Answer : Standardize solubility testing by using saturated solutions in DMSO, DMF, and aqueous buffers (e.g., PBS). Employ dynamic light scattering (DLS) to detect aggregation. Cross-validate results with Karl Fischer titration to account for hygroscopic effects. Report solvent purity, temperature, and equilibration time to enable reproducibility .

Q. How should orthogonal protection strategies be systematically evaluated when incorporating this compound into complex peptide sequences?

  • Methodological Answer : Compare side-chain protection compatibility (e.g., Trt vs. tBu for tyrosine hydroxyl). Perform SPPS trials using automated synthesizers, tracking coupling efficiencies and deprotection kinetics. Use LC-MS to detect premature deprotection or racemization. Optimize cleavage cocktails (e.g., TFA with scavengers) to minimize side reactions .

Q. What analytical approaches are most effective for quantifying minor impurities in this compound batches, and how should detection limits be validated?

  • Methodological Answer : Employ ultra-high-performance liquid chromatography (UHPLC) with sub-2 µm columns for enhanced resolution. Use charged aerosol detection (CAD) for non-UV-absorbing impurities. Validate limits of detection (LOD) via serial dilution studies and spike-recovery experiments (90–110% recovery acceptable). Apply QbD principles to establish impurity profiling protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.